Cas no 61272-72-8 (5-Fluoro-1H-indazol-3-amine)

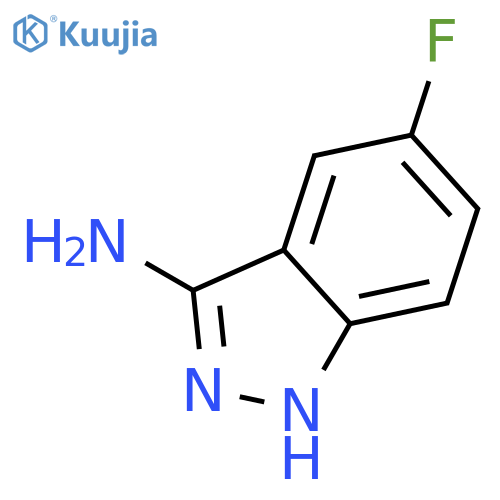

5-Fluoro-1H-indazol-3-amine structure

商品名:5-Fluoro-1H-indazol-3-amine

5-Fluoro-1H-indazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-1H-indazol-3-amine

- 3-AMINO-5-FLUOROINDAZOLE

- 5-fluoro-1H-indazol-3-ylamine

- 5-fluoro-1H-indazole-3-ylamine

- AB15008

- 5-fluoro-1H-indazole-3-amine

- 5-Fluoro-2h-indazol-3-ylamine

- 5-Fluoro-2H-indazol-3-amine

- AKOS005071569

- Z1095219060

- EN300-68582

- MFCD03426699

- 1H-Indazol-3-amine, 5-fluoro-

- DB-072924

- G10518

- UWLBVJRYQQUECL-UHFFFAOYSA-N

- 3-AMINO-5-FLUORO-1H-INDAZOLE

- SY185285

- DTXSID90401981

- A868765

- SCHEMBL785649

- 61272-72-8

- CS-0060649

- AE-413/25046012

-

- MDL: MFCD03426699

- インチ: InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)

- InChIKey: UWLBVJRYQQUECL-UHFFFAOYSA-N

- ほほえんだ: NC1=NNC2=C1C=C(F)C=C2

計算された属性

- せいみつぶんしりょう: 151.05500

- どういたいしつりょう: 151.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- ゆうかいてん: 165-167°

- PSA: 54.70000

- LogP: 1.86540

5-Fluoro-1H-indazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268993-250 mg |

5-Fluoro-1H-indazol-3-amine, 95%; . |

61272-72-8 | 95% | 250 mg |

€175.60 | 2023-07-20 | |

| eNovation Chemicals LLC | D297662-10g |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 10g |

$1680 | 2024-05-24 | |

| Enamine | EN300-68582-0.1g |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 0.1g |

$52.0 | 2023-05-03 | |

| Enamine | EN300-68582-10.0g |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 10g |

$826.0 | 2023-05-03 | |

| Key Organics Ltd | AC-5024-10MG |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Chemenu | CM149925-1g |

5-Fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 1g |

$*** | 2023-03-31 | |

| Apollo Scientific | PC51032-1g |

3-Amino-5-fluoro-1H-indazole |

61272-72-8 | 1g |

£265.00 | 2023-09-02 | ||

| TRC | F595158-50mg |

5-Fluoro-1h-indazol-3-amine |

61272-72-8 | 50mg |

$ 75.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | Y1002662-5g |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 5g |

$840 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4044-1G |

5-fluoro-1H-indazol-3-amine |

61272-72-8 | 95% | 1g |

¥ 1,326.00 | 2023-03-13 |

5-Fluoro-1H-indazol-3-amine 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

61272-72-8 (5-Fluoro-1H-indazol-3-amine) 関連製品

- 404827-78-7(4-Fluoro-1H-indazol-3-amine)

- 404827-75-4(6-Fluoro-1H-indazol-3-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61272-72-8)5-Fluoro-1H-indazol-3-amine

清らかである:99%

はかる:5g

価格 ($):400.0

atkchemica

(CAS:61272-72-8)5-Fluoro-1H-indazol-3-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ